methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a benzothiazole moiety linked to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The tetrahydroisoquinoline core can be synthesized via Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzothiazole or tetrahydroisoquinoline moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate
- Methyl 2-(1,3-benzothiazole-2-amido)-4,5-dimethylthiophene-3-carboxylate
- Ethyl N-{[2-(1,3-benzothiazole-2-amido)-4-methylthiophen-3-yl]carbonyl}carbamate
Uniqueness
Methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific structural features, which combine the benzothiazole and tetrahydroisoquinoline moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 7-(1,3-benzothiazole-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-19(24)22-9-8-12-6-7-14(10-13(12)11-22)20-17(23)18-21-15-4-2-3-5-16(15)26-18/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCAENIQIJWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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